molecular formula C5H9ClO B6167266 2-Buten-1-ol, 4-chloro-3-methyl- CAS No. 2873-92-9

2-Buten-1-ol, 4-chloro-3-methyl-

Cat. No.: B6167266
CAS No.: 2873-92-9
M. Wt: 120.58 g/mol
InChI Key: QZYCIZBUCPJIGT-GORDUTHDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-methylbut-2-en-1-ol (CAS: 2873-92-9 ) is a halogenated unsaturated alcohol with the molecular formula C5H9ClO . It is characterized by its molecular structure, which can be represented by the SMILES notation CC(=CCO)CCl . This structure features both an alcohol group and an allylic chlorine atom, making it a versatile intermediate in organic synthesis. A significant application of 4-chloro-3-methylbut-2-en-1-ol is its role as a key precursor in the synthesis of carotenoid intermediates. Specifically, it can be used to form compounds like di(4-chloro-3-methyl-2-butenyl) sulfide . The compound's reactivity is influenced by its functional groups; the chlorine atom can participate in nucleophilic substitution reactions, while the alcohol group can be modified through oxidation or other transformations . Hazard assessments indicate this compound may pose a high risk of carcinogenicity, though data for other toxicity endpoints (such as mutagenicity and reproductive toxicity) is currently insufficient for classification . This product is intended for research and development purposes only and is not for diagnostic or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2873-92-9

Molecular Formula

C5H9ClO

Molecular Weight

120.58 g/mol

IUPAC Name

(E)-4-chloro-3-methylbut-2-en-1-ol

InChI

InChI=1S/C5H9ClO/c1-5(4-6)2-3-7/h2,7H,3-4H2,1H3/b5-2+

InChI Key

QZYCIZBUCPJIGT-GORDUTHDSA-N

Isomeric SMILES

C/C(=C\CO)/CCl

Canonical SMILES

CC(=CCO)CCl

Purity

95

Origin of Product

United States

Synthetic Methodologies for 4 Chloro 3 Methylbut 2 En 1 Ol

Established Synthetic Routes and Strategies

Reductive Transformations of Ester Precursors (e.g., from (E)-ethyl 4-chloro-3-methylbut-2-enoate)

A primary and efficient method for the synthesis of 4-chloro-3-methylbut-2-en-1-ol involves the reduction of α,β-unsaturated ester precursors. wikipedia.orgadichemistry.com Specifically, (E)-ethyl 4-chloro-3-methylbut-2-enoate serves as a common starting material. The selective reduction of the ester functional group to a primary alcohol, without affecting the carbon-carbon double bond, is crucial for this transformation.

Diisobutylaluminium hydride (DIBAL-H) is a powerful and widely used reducing agent for this purpose. wikipedia.orgadichemistry.com It is known for its ability to efficiently reduce α,β-unsaturated esters to their corresponding allylic alcohols, particularly at low temperatures such as -78°C to prevent over-reduction to the aldehyde. adichemistry.commasterorganicchemistry.com The electrophilic nature of DIBAL-H allows it to coordinate with the carbonyl oxygen before hydride transfer, which contributes to its selectivity. adichemistry.com While DIBAL-H can reduce esters to aldehydes, careful control of reaction conditions, such as using only one equivalent of the reagent and maintaining low temperatures, allows for the isolation of the desired allylic alcohol. masterorganicchemistry.com Continuous flow reactor systems have also been developed to improve the selectivity of DIBAL-H reductions and minimize the formation of byproducts. researchgate.netacs.org

PrecursorReducing AgentKey ConditionsProductRef
(E)-ethyl 4-chloro-3-methylbut-2-enoateDiisobutylaluminium hydride (DIBAL-H)Low temperature (-78°C), controlled stoichiometry4-chloro-3-methylbut-2-en-1-ol wikipedia.orgadichemistry.com

Halogenation and Subsequent Functional Group Interconversion Pathways

An alternative synthetic strategy begins with readily available precursors like isoprene (B109036). epo.orggoogle.com This pathway involves an initial halogenation step, followed by functional group interconversions to yield the target allylic alcohol.

One documented approach involves the formation of a chlorohydrin from isoprene by reacting it with N-chlorosuccinimide (NCS) in water. epo.orggoogle.com This reaction yields 1-chloro-2-methyl-3-buten-2-ol. epo.orggoogle.com Subsequent reactions involving allylic rearrangement and further functional group manipulation can then be employed to arrive at 4-chloro-3-methylbut-2-en-1-ol. This multi-step process highlights the utility of functional group interconversion in building complex molecules from simple starting materials. vanderbilt.eduorganic-chemistry.org

Multicomponent Coupling Approaches

Multicomponent coupling reactions offer an efficient means to construct complex molecules like substituted allylic alcohols in a single step. nih.govorganic-chemistry.org These methods involve the simultaneous combination of three or more starting materials. While specific examples for the direct synthesis of 4-chloro-3-methylbut-2-en-1-ol via multicomponent coupling are not extensively documented, the general strategies are applicable.

For instance, zirconium-mediated multicomponent coupling reactions of alkynes, aldehydes, and aryl iodides have been developed for the synthesis of arylated allylic alcohols. nih.gov Another approach involves the in situ generation of (Z)-trisubstituted vinylzinc reagents, which can then react with aldehydes to produce (Z)-trisubstituted allylic alcohols with high stereochemical control. nih.govorganic-chemistry.org These methodologies demonstrate the potential for developing novel, direct routes to 4-chloro-3-methylbut-2-en-1-ol and its derivatives.

Stereoselective and Enantioselective Synthesis of 4-chloro-3-methylbut-2-en-1-ol

The synthesis of specific stereoisomers (enantiomers or diastereomers) of 4-chloro-3-methylbut-2-en-1-ol is of significant interest. This requires the use of stereoselective or enantioselective synthetic methods.

Strategies for Diastereoselective Control

Diastereoselective control in the synthesis of 4-chloro-3-methylbut-2-en-1-ol primarily concerns the geometry of the carbon-carbon double bond, leading to either the (E) or (Z) isomer. The choice of synthetic route and reaction conditions can significantly influence the diastereomeric ratio of the product.

For example, certain multicomponent coupling reactions are designed to be stereospecific, yielding predominantly the (Z)-isomer of trisubstituted allylic alcohols. nih.gov In other cases, catalyst-directed isomerization of allylic alcohols can be employed to selectively produce a desired diastereomer. acs.org Substrate control, where the inherent chirality in a starting material directs the stereochemical outcome of a reaction, is another powerful strategy for achieving high diastereoselectivity. researchgate.netnih.gov

Asymmetric Induction in Carbon-Carbon Bond Formation

Asymmetric induction refers to the preferential formation of one enantiomer over the other in a reaction that creates a new chiral center. msu.eduyoutube.com In the context of 4-chloro-3-methylbut-2-en-1-ol, this would involve creating the chiral center at the carbon bearing the hydroxyl group in an enantioselective manner.

General strategies for asymmetric C-C bond formation to generate chiral alcohols include the use of chiral catalysts or auxiliaries. nptel.ac.in For instance, chiral Lewis acid-catalyzed enantioselective ene reactions are effective for forming carbon-carbon bonds with high enantioselectivity. nptel.ac.in The asymmetric reduction of a corresponding ketone precursor, ethyl 4-chloro-3-oxobutanoate, using biocatalysts like yeast or specific enzymes, has been extensively studied to produce the chiral alcohol ethyl (R)-4-chloro-3-hydroxybutanoate, which could serve as a precursor. nih.govarkat-usa.orgresearchgate.netmdpi.comresearchgate.net These enzymatic reductions can achieve high enantiomeric excess. nih.govmdpi.com Similarly, the use of chiral borane reagents for the allylation of aldehydes is a well-established method for the asymmetric synthesis of homoallylic alcohols. acs.org

StrategyDescriptionExample Application
Chiral Catalysis Use of a chiral catalyst to influence the stereochemical outcome of the reaction.Chiral Lewis acid-catalyzed carbonyl-ene reactions. nptel.ac.in
Biocatalysis Employment of enzymes or whole organisms to perform stereoselective transformations.Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using yeast or reductases. nih.govresearchgate.net
Chiral Auxiliaries A chiral group is temporarily incorporated into the substrate to direct the stereochemistry of a reaction.Not explicitly detailed for this compound but a general strategy in asymmetric synthesis.

Control of Alkene Geometry (E/Z Isomerism)

The spatial arrangement of substituents around the carbon-carbon double bond in 4-chloro-3-methylbut-2-en-1-ol gives rise to E (entgegen) and Z (zusammen) isomers. The control of this E/Z isomerism is a critical aspect of its synthesis, as the biological activity and subsequent reactivity of the isomers can differ significantly.

Several synthetic strategies have been developed that provide some level of control over the alkene geometry. One notable method involves a multi-step synthesis starting from isoprene. This process leads to the formation of di(4-chloro-3-methyl-2-butenyl) sulfide, an intermediate where the double bond geometry is established. In this particular synthesis, a ratio of the desired trans (E) isomer to the cis (Z) isomer of 4:1 or greater has been reported. leah4sci.com Halogenation of 1-chloro-2-methyl-3-buten-2-ol, an allylic alcohol derived from isoprene, using phosphorus tribromide (PBr3) in the presence of a copper(I) bromide (CuBr) catalyst, leads to an allylic rearrangement that favors the formation of the trans isomer with a trans:cis ratio of 8:1 or more. leah4sci.com

Another approach to obtaining the (E)-isomer involves the hydrolysis of (E)-1-O-acetyl-4-chloro-3-methyl-2-buten-1-ol. This reaction is typically carried out using a base such as potassium carbonate in a solvent like methanol at room temperature. The starting acetylated compound can be synthesized through various routes, thus providing an indirect method for controlling the stereochemistry of the final alcohol.

Furthermore, the reduction of (E)-ethyl 4-chloro-3-methylbut-2-enoate using a reducing agent like diisobutylaluminium hydride (DIBAL-H) in a non-polar solvent such as toluene at low temperatures (-78 °C) selectively yields (E)-4-chloro-3-methylbut-2-en-1-ol. This method is effective because the stereochemistry of the starting α,β-unsaturated ester is retained during the reduction of the ester functional group to the alcohol.

The table below summarizes various synthetic approaches with a focus on the resulting isomeric ratio.

Starting MaterialReagents and ConditionsMajor IsomerE/Z Ratio
1-chloro-2-methyl-3-buten-2-ol1. PBr3, CuBr, diethyl ether, 0 °C to room temp.E (trans)>8:1
(E)-1-O-acetyl-4-chloro-3-methyl-2-buten-1-olK2CO3, Methanol, 25 °CE (trans)Not specified
(E)-ethyl 4-chloro-3-methylbut-2-enoateDiisobutylaluminium hydride, Toluene, -78 °CE (trans)Not specified

Catalytic and Green Chemistry Approaches in Synthesis

Transition Metal-Catalyzed Processes

Transition metal catalysts play a role in some of the synthetic routes to 4-chloro-3-methylbut-2-en-1-ol and its precursors. For instance, the halogenation of 1-chloro-2-methyl-3-buten-2-ol to form 4-halo-1-chloro-2-methyl-2-butene, a direct precursor, can be performed using PBr3 in the presence of a copper(I) salt catalyst, such as copper(I) bromide. leah4sci.com This catalytic step is crucial for achieving a high yield and selectivity for the allylic rearrangement product.

Another multi-step synthesis that leads to the related compound (E)-1-O-acetyl-4-chloro-3-methyl-2-buten-1-ol, which can then be hydrolyzed to the target alcohol, utilizes copper(II) sulfate (CuSO4) in acetic acid. While the exact role of the copper sulfate in this specific isomerization step is not fully detailed, it is likely involved in facilitating the desired chemical transformation.

Organocatalytic Applications

Based on the reviewed literature, there are no specific examples of organocatalytic applications for the direct synthesis of 4-chloro-3-methylbut-2-en-1-ol. While organocatalysis is a rapidly growing field in organic synthesis, its application to this particular compound has not been detailed in the available scientific literature.

Solvent-Free and Atom-Economical Methodologies

The principles of green chemistry, such as the use of solvent-free conditions and designing atom-economical reactions, are of increasing importance in chemical synthesis. However, for the synthesis of 4-chloro-3-methylbut-2-en-1-ol, the available literature does not describe specific methodologies that are explicitly designed to be solvent-free or to maximize atom economy. The documented syntheses generally employ traditional organic solvents.

Mechanistic Elucidation of Synthetic Pathways

Reaction Intermediates and Transition State Analysis

Detailed mechanistic studies, including the isolation and characterization of reaction intermediates and computational transition state analysis, are crucial for understanding and optimizing synthetic reactions. In the context of the synthesis of 4-chloro-3-methylbut-2-en-1-ol, the synthesis of 4-halo-1-chloro-2-methyl-2-butene from 1-chloro-2-methyl-3-buten-2-ol is described as proceeding through an allylic rearrangement. leah4sci.com This type of reaction typically involves the formation of a carbocation or a related intermediate that allows for the migration of the double bond and the repositioning of the reacting functional group. However, specific studies detailing the intermediates or transition states for the synthesis of 4-chloro-3-methylbut-2-en-1-ol are not extensively covered in the available literature.

Kinetic Studies and Reaction Rate Optimization

Detailed kinetic studies specifically for the synthesis of 4-chloro-3-methylbut-2-en-1-ol are not extensively reported in publicly available literature. However, valuable insights can be drawn from kinetic studies of analogous reactions, such as the chlorination of other allylic alcohols with common chlorinating agents like thionyl chloride (SOCl₂).

The reaction to form an allylic chloride from an allylic alcohol using thionyl chloride is generally understood to proceed through a nucleophilic substitution pathway. The reaction rate is influenced by several factors, including the concentration of the reactants, the solvent, and the temperature. For primary and secondary alcohols reacting with thionyl chloride, the mechanism can exhibit characteristics of an Sₙ2 or Sₙi (internal nucleophilic substitution) reaction, depending on the reaction conditions. libretexts.orgmasterorganicchemistry.comstackexchange.com

Key Parameters Influencing Reaction Rate:

Concentration: The rate of reaction is typically dependent on the concentration of both the allylic alcohol and the chlorinating agent. A higher concentration of either reactant generally leads to an increased reaction rate.

Temperature: As with most chemical reactions, temperature plays a crucial role. An increase in temperature typically accelerates the reaction rate by providing the necessary activation energy. However, excessively high temperatures can lead to the formation of unwanted byproducts and should be carefully controlled.

Solvent: The choice of solvent can significantly impact the reaction mechanism and, consequently, the rate. For instance, the use of pyridine (B92270) in conjunction with thionyl chloride is known to favor an Sₙ2 mechanism with inversion of stereochemistry. masterorganicchemistry.com

Catalyst: In some cases, a catalyst may be employed to enhance the reaction rate. For example, catalytic amounts of dimethylformamide (DMF) can be used with thionyl chloride to form a Vilsmeier-Haack type reagent, which can act as the active chlorinating agent.

To optimize the reaction rate, a systematic approach involving the study of these parameters is necessary. Design of Experiments (DoE) can be a powerful tool to efficiently explore the reaction space and identify the optimal conditions for maximizing the yield and minimizing the reaction time.

Hypothetical Kinetic Data for an Analogous Allylic Chlorination:

Due to the absence of specific data for 4-chloro-3-methylbut-2-en-1-ol, the following table presents hypothetical data for a similar reaction to illustrate the principles of kinetic analysis.

Experiment[Allylic Alcohol] (mol/L)[SOCl₂] (mol/L)Temperature (°C)Initial Rate (mol/L·s)
10.10.1251.5 x 10⁻⁴
20.20.1253.0 x 10⁻⁴
30.10.2253.1 x 10⁻⁴
40.10.1404.5 x 10⁻⁴

From this hypothetical data, one could infer the reaction order with respect to each reactant and calculate the rate constant and activation energy, providing a quantitative understanding of the reaction kinetics.

Scale-Up Considerations for Laboratory to Research Production

Transitioning the synthesis of 4-chloro-3-methylbut-2-en-1-ol from a laboratory bench to a larger research production scale introduces a new set of challenges that must be carefully addressed to ensure safety, efficiency, and reproducibility.

Key Scale-Up Challenges and Solutions:

Heat Management: The chlorination of alcohols is often an exothermic reaction. chemicalindustryjournal.co.ukmdpi.com What might be easily managed on a small scale with a simple ice bath can become a significant safety hazard at a larger scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. mdpi.comflvc.org

Solution: A thorough understanding of the reaction's thermal profile through techniques like reaction calorimetry is crucial. amarequip.commt.com This allows for the proper design of the reactor's cooling system, which may include jackets, cooling coils, or external heat exchangers. amarequip.com Careful control of the addition rate of the chlorinating agent is also a critical strategy to manage heat evolution. chemicalindustryjournal.co.uk

Mixing and Mass Transfer: Ensuring efficient mixing becomes more challenging in larger reactors. Poor mixing can lead to localized "hot spots" where the temperature can rise uncontrollably, and it can also result in lower yields and the formation of impurities due to non-uniform concentrations of reactants. amarequip.com

Solution: The selection of an appropriate agitator (impeller type, size, and speed) and reactor geometry is vital. Computational Fluid Dynamics (CFD) modeling can be a valuable tool to simulate and optimize mixing in the scaled-up reactor to ensure it mimics the conditions of the laboratory-scale success.

Reagent Handling and Addition: The safe handling and controlled addition of potentially hazardous reagents like thionyl chloride are paramount.

Solution: At a larger scale, manual addition is often replaced with automated dosing systems, such as syringe pumps or diaphragm pumps, to ensure a slow and controlled feed rate. This is particularly important for managing the exothermic nature of the reaction.

Process Control and Monitoring: The level of automation and monitoring typically needs to be increased during scale-up.

Solution: Implementing in-situ monitoring techniques, such as temperature probes, pressure transducers, and potentially spectroscopic methods (e.g., FTIR), can provide real-time data on the reaction's progress and allow for immediate intervention if deviations from the desired parameters occur.

Work-up and Purification: Procedures for quenching the reaction, separating the product, and purification may need to be adapted for larger volumes.

Solution: Extraction and washing steps will require larger separatory funnels or specialized extraction equipment. Purification methods like distillation will need to be performed on larger-scale apparatus, and the efficiency of these processes must be validated at the new scale.

The following table summarizes key considerations when moving from laboratory to research production:

ParameterLaboratory Scale (Grams)Research Production Scale (Kilograms)
Heat Transfer High surface-area-to-volume ratio; simple cooling baths often suffice.Low surface-area-to-volume ratio; requires engineered cooling solutions (jackets, coils). mdpi.comflvc.org
Mixing Easily achieved with magnetic stir bars.Requires mechanical stirrers with optimized impeller design and agitation speed.
Reagent Addition Manual addition via pipette or dropping funnel.Automated and controlled addition using pumps.
Safety Fume hood provides primary containment.Requires a more comprehensive safety assessment, potentially including process hazard analysis (PHA).
Process Control Manual monitoring of temperature and visual cues.Automated control and data logging of key process parameters.

Successful scale-up is an iterative process that requires close collaboration between chemists and chemical engineers to ensure that the process is not only efficient and high-yielding but also safe and robust. gdch.academyscientificupdate.com

Reactivity and Comprehensive Reaction Mechanisms of 4 Chloro 3 Methylbut 2 En 1 Ol

Nucleophilic Substitution Reactions at the Chlorinated Carbon Center

The presence of a chlorine atom on a carbon adjacent to a double bond (an allylic position) renders the C-Cl bond particularly susceptible to nucleophilic substitution. This enhanced reactivity is attributed to the ability of the adjacent π-system to stabilize the transition state and any potential carbocation intermediates.

Nucleophilic substitution reactions involving 4-chloro-3-methylbut-2-en-1-ol can proceed through either an SN1 or SN2 mechanism, with the predominant pathway being influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature.

The SN2 (Substitution Nucleophilic Bimolecular) pathway involves a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. This mechanism is favored by strong, unhindered nucleophiles in polar aprotic solvents. For 4-chloro-3-methylbut-2-en-1-ol, an SN2 reaction would involve a backside attack by the nucleophile on the carbon bearing the chlorine atom.

The SN1 (Substitution Nucleophilic Unimolecular) pathway, in contrast, is a two-step mechanism. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. SN1 reactions are favored by weak nucleophiles or nucleophilic solvents (solvolysis) and polar protic solvents, which can stabilize the carbocation intermediate. The primary allylic nature of 4-chloro-3-methylbut-2-en-1-ol means that the carbocation formed would be an allylic carbocation, which is resonance-stabilized. This delocalization of the positive charge across the adjacent carbon-carbon double bond significantly lowers the activation energy for the SN1 pathway, making it a viable mechanism for this compound.

Reaction PathwayFavored byIntermediateStereochemistry
SN1 Weak nucleophiles, polar protic solventsAllylic carbocationRacemization (if chiral center forms)
SN2 Strong nucleophiles, polar aprotic solventsPentacoordinate transition stateInversion of configuration

A key feature of nucleophilic substitution reactions of allylic halides like 4-chloro-3-methylbut-2-en-1-ol is the potential for the formation of two constitutional isomers. This arises from the fact that the nucleophile can attack the allylic system at either the α-carbon (the carbon directly bonded to the leaving group) or the γ-carbon (the other sp2-hybridized carbon of the former double bond).

In an SN2 reaction , the nucleophile will exclusively attack the α-carbon, leading to a single constitutional isomer. If the γ-carbon were chiral, the stereochemistry would be retained.

In an SN1 reaction , the resonance-stabilized allylic carbocation has two electrophilic centers. Therefore, the nucleophile can attack at either the α-position or the γ-position, potentially leading to a mixture of products. The ratio of these products is influenced by both steric and electronic factors. For 4-chloro-3-methylbut-2-en-1-ol, attack at the primary α-carbon might be sterically favored, while attack at the tertiary γ-carbon could also occur, leading to an allylic rearrangement.

Stereoselectivity in these reactions becomes relevant if a new chiral center is formed. In an SN1 reaction proceeding through a planar carbocation, a racemic or near-racemic mixture of enantiomers would be expected if the substitution creates a new stereocenter. In an SN2 reaction, an inversion of configuration at the electrophilic carbon is observed.

In the presence of a strong base, particularly at elevated temperatures, elimination reactions can compete with nucleophilic substitution. For 4-chloro-3-methylbut-2-en-1-ol, an E2 (Elimination Bimolecular) reaction is a likely competing pathway. In an E2 reaction, a base abstracts a proton from a carbon adjacent to the carbon bearing the leaving group, leading to the formation of a new π-bond and the expulsion of the leaving group.

Given the structure of 4-chloro-3-methylbut-2-en-1-ol, the most likely elimination product would be a conjugated diene, formed by the removal of a proton from the carbon of the alcohol-bearing methylene (B1212753) group. The formation of a conjugated system provides a thermodynamic driving force for the elimination reaction. The choice between substitution and elimination is often influenced by the basicity and steric bulk of the nucleophile/base. Strong, sterically hindered bases tend to favor elimination, while strong, unhindered nucleophiles that are weak bases favor substitution.

Reaction TypeReagent TypeProduct Type
Substitution (SN1/SN2) Good nucleophile, weak baseAlcohol, ether, etc.
Elimination (E2) Strong, sterically hindered baseConjugated diene

Electrophilic Addition to the Alkene Moiety

The carbon-carbon double bond in 4-chloro-3-methylbut-2-en-1-ol is electron-rich and therefore susceptible to attack by electrophiles. These reactions proceed via an initial attack on the π-bond by an electrophile, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile.

Halogenation involves the addition of a halogen (e.g., Br2, Cl2) across the double bond. The reaction typically proceeds through a cyclic halonium ion intermediate, which is then opened by the attack of a halide ion. This mechanism generally leads to anti-addition of the two halogen atoms.

Hydrohalogenation is the addition of a hydrogen halide (e.g., HBr, HCl) to the double bond. This reaction follows Markovnikov's rule, which states that the hydrogen atom will add to the carbon atom of the double bond that already has more hydrogen atoms. This is because the more stable carbocation intermediate is formed when the hydrogen adds to the less substituted carbon. In the case of 4-chloro-3-methylbut-2-en-1-ol, the addition of H-X would lead to the formation of a tertiary carbocation, which is a relatively stable intermediate.

Hydration of the alkene can be achieved by treatment with aqueous acid. This reaction also follows Markovnikov's rule, leading to the formation of a diol. The mechanism involves the protonation of the double bond to form a carbocation, followed by the attack of water.

A milder and more regioselective method for the hydration of alkenes is the oxymercuration-demercuration reaction. This two-step process involves the reaction of the alkene with mercury(II) acetate (B1210297) in aqueous tetrahydrofuran, followed by reduction with sodium borohydride. This reaction also affords the Markovnikov product but has the advantage of avoiding carbocation rearrangements, which can sometimes be an issue in acid-catalyzed hydration. The reaction proceeds through a mercurinium ion intermediate.

ReactionReagentsRegioselectivityStereoselectivity
Halogenation X2 (e.g., Br2, Cl2)N/Aanti-addition
Hydrohalogenation H-X (e.g., HBr, HCl)MarkovnikovMixture of syn and anti
Acid-Catalyzed Hydration H3O+MarkovnikovMixture of syn and anti
Oxymercuration-Demercuration 1. Hg(OAc)2, H2O/THF 2. NaBH4Markovnikovanti-addition

Carbocation Rearrangements and Product Distributions

The structure of 4-chloro-3-methylbut-2-en-1-ol, being a substituted allylic alcohol, suggests that it can undergo reactions involving carbocation intermediates. These carbocations are susceptible to rearrangements, leading to a mixture of products. The formation of a carbocation can be initiated by the protonation of the hydroxyl group followed by the loss of water, or by the departure of the chloride ion, especially under solvolysis conditions.

Reactions Involving the Hydroxyl Functional Group

The primary hydroxyl group in 4-chloro-3-methylbut-2-en-1-ol is a key site for various chemical transformations.

Esterification and Etherification Reactions

Esterification: 4-chloro-3-methylbut-2-en-1-ol can be readily converted to its corresponding esters through reaction with carboxylic acids, acid anhydrides, or acid chlorides. For instance, the synthesis of prenyl acetate from prenol (3-methyl-2-buten-1-ol) is achieved by reaction with acetic acid, and the yield can be improved by using acetic anhydride (B1165640) or chloroacetic acid. scentree.co A similar approach can be applied to 4-chloro-3-methylbut-2-en-1-ol to produce esters like 4-chloro-3-methylbut-2-enyl acetate.

Etherification: The Williamson ether synthesis provides a general method for the preparation of ethers from alcohols. wikipedia.orglookchem.comorganic-chemistry.orgmdpi.com This SN2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. For 4-chloro-3-methylbut-2-en-1-ol, this would involve reaction with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide) to yield the methyl ether. It is important that the alkyl halide used is primary to avoid competing elimination reactions. organic-chemistry.org

Oxidation to Carbonyl Compounds

As a primary allylic alcohol, 4-chloro-3-methylbut-2-en-1-ol can be oxidized to the corresponding α,β-unsaturated aldehyde, 4-chloro-3-methylbut-2-enal. Several reagents are effective for this transformation while minimizing over-oxidation to the carboxylic acid.

Pyridinium chlorochromate (PCC): PCC is a mild oxidizing agent that selectively oxidizes primary alcohols to aldehydes. nih.gov The reaction is typically carried out in a non-aqueous solvent like dichloromethane.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine (B128534). nih.govnih.gov It is known for its mild conditions and tolerance of various functional groups.

Table 1: Common Oxidizing Agents for Allylic Alcohols

Reagent Typical Conditions Product from Primary Allylic Alcohol
Pyridinium Chlorochromate (PCC) CH2Cl2, room temperature Aldehyde

Selective Reduction of the Hydroxyl Group

The selective reduction of the hydroxyl group in an allylic alcohol to yield an alkene is a challenging transformation that requires specific reagents to avoid reduction of the carbon-carbon double bond. While specific methods for 4-chloro-3-methylbut-2-en-1-ol were not found, general strategies for the deoxygenation of alcohols could be applied, often involving the conversion of the hydroxyl group into a better leaving group followed by reductive cleavage.

Allylic Rearrangements and Isomerization Processes

Allylic systems like 4-chloro-3-methylbut-2-en-1-ol are prone to rearrangements where the double bond shifts its position.

An example of an allylic rearrangement can be seen in the synthesis of 4-halo-1-chloro-2-methyl-2-butene from 1-chloro-2-methyl-3-buten-2-ol, where halogenation is accompanied by a shift of the double bond. epo.org Such rearrangements can be facilitated by the formation of an allylic carbocation intermediate, which can be attacked by a nucleophile at either end of the allylic system. orgsyn.org

epo.orgepo.org-Sigmatropic Rearrangements (e.g., Claisen-type)

The Claisen rearrangement is a lookchem.comlookchem.com-sigmatropic rearrangement, not a epo.orgepo.org-rearrangement. It involves the thermal rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. wikipedia.org To apply this to 4-chloro-3-methylbut-2-en-1-ol, it would first need to be converted into an allyl vinyl ether. This could be achieved by reacting the alcohol with a vinyl ether in the presence of an acid catalyst. The resulting 4-chloro-3-methylbut-2-enyl vinyl ether could then undergo a Claisen rearrangement upon heating to yield a rearranged aldehyde or ketone. The reaction typically proceeds through a concerted, pericyclic mechanism involving a six-membered cyclic transition state. organic-chemistry.org

Halogen-Mediated Allylic Shifts

Allylic halides such as 4-chloro-3-methylbut-2-en-1-ol are susceptible to nucleophilic substitution reactions that can proceed via an allylic rearrangement, often referred to as an SN2' reaction. This pathway is competitive with the direct SN2 substitution and is influenced by factors such as the nature of the nucleophile, solvent, and steric hindrance at the alpha-carbon.

In the case of 4-chloro-3-methylbut-2-en-1-ol, the presence of a methyl group on the double bond influences the regioselectivity of the nucleophilic attack. The SN2' mechanism involves the attack of a nucleophile at the γ-carbon (C4), leading to a concerted displacement of the chloride leaving group and a shift of the double bond. This reactivity is attributed to the ability of the allylic system to delocalize the developing charge in the transition state. The transition state of the SN2 reaction is stabilized by hyperconjugation between the orbital of the nucleophile and the conjugated π-system of the allylic group. libretexts.org

The general mechanism for a halogen-mediated allylic shift in an allylic chloride is depicted below:

General SN2' Mechanism:

Step 1: A nucleophile (Nu-) attacks the γ-carbon of the allylic system.

Step 2: Concurrently, the π-electrons of the double bond shift, and the leaving group (Cl-) is expelled from the α-carbon.

This results in the formation of a new C-Nu bond at the γ-position and a migration of the double bond. The stereochemistry of the reaction is typically syn, meaning the nucleophile attacks from the same face as the leaving group departs.

Cyclization Reactions and Heterocycle Formation

The bifunctional nature of 4-chloro-3-methylbut-2-en-1-ol, possessing both an electrophilic allylic chloride and a nucleophilic hydroxyl group, allows for its participation in various cyclization reactions to form heterocyclic structures.

Intramolecular Transformations

While specific examples of intramolecular cyclization of 4-chloro-3-methylbut-2-en-1-ol itself are not extensively documented in readily available literature, the structural motif lends itself to potential intramolecular etherification. Under basic conditions, the deprotonated hydroxyl group could, in principle, act as an internal nucleophile, attacking the carbon bearing the chlorine atom to form a cyclic ether. However, the formation of a four-membered oxetane (B1205548) ring would be required, which is generally less favored thermodynamically compared to five or six-membered rings. Steric hindrance from the methyl group might also influence the feasibility of such a transformation.

Solvent-directed intramolecular hydrofunctionalization of o-alkynoylphenols has been shown to proceed via nucleophilic attack of the phenolic oxygen followed by migration of the phenolic hydrogen to the alkyne, resulting in regioselective 6-endo-dig cyclization. rsc.org This suggests that under appropriate conditions, the hydroxyl group of 4-chloro-3-methylbut-2-en-1-ol or its derivatives could participate in similar intramolecular additions.

Prins Cyclization Strategies

The Prins cyclization is a powerful acid-catalyzed reaction between a homoallylic alcohol and a carbonyl compound, typically an aldehyde, to form substituted tetrahydropyrans. While 4-chloro-3-methylbut-2-en-1-ol is not a direct precursor for the classic Prins cyclization, its structural elements are relevant to variations of this reaction that produce chlorinated heterocycles.

Notably, the synthesis of 4-chlorotetrahydropyrans can be achieved through the Prins cyclization of homoallylic alcohols with aldehydes in the presence of a Lewis acid and a chloride source. For instance, a bismuth trichloride-catalyzed microwave-assisted Prins cyclization of a homoallylic alcohol with an aldehyde has been employed to synthesize 4-chloro-cis-2,6-disubstituted tetrahydropyrans as single diastereomers. beilstein-journals.org Similarly, tin(IV) chloride has been used to catalyze the synthesis of 4-chlorotetrahydropyran (B167756) intermediates. beilstein-journals.org

The general mechanism for the formation of a 4-chlorotetrahydropyran via a Prins-type cyclization is as follows:

Step 1: The Lewis acid activates the aldehyde, making it more electrophilic.

Step 2: The hydroxyl group of the homoallylic alcohol attacks the activated aldehyde, forming an oxocarbenium ion.

Step 3: The alkene moiety acts as an intramolecular nucleophile, attacking the oxocarbenium ion to form a six-membered ring and a new carbocation.

Step 4: A chloride ion, either from the Lewis acid or an additive, traps the carbocation, yielding the 4-chlorotetrahydropyran product.

This strategy highlights a synthetic route to chlorinated heterocycles that are structurally related to the potential cyclization products of 4-chloro-3-methylbut-2-en-1-ol derivatives.

Metal-Mediated and Cross-Coupling Reactions

The vinyl chloride moiety in 4-chloro-3-methylbut-2-en-1-ol is a suitable handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Couplings (e.g., Sonogashira, Heck)

Sonogashira Coupling:

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the formation of C(sp)-C(sp²) bonds. wikipedia.org The reactivity of the halide in the Sonogashira coupling generally follows the trend: I > OTf > Br > Cl. wikipedia.org While vinyl chlorides are the least reactive among the vinyl halides, under optimized conditions, they can still participate in this transformation.

The catalytic cycle of the Sonogashira reaction is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.

Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the vinyl chloride of 4-chloro-3-methylbut-2-en-1-ol to form a Pd(II) complex.

Transmetalation: A copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Copper Cycle:

The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide intermediate.

Heck Reaction:

The Heck reaction, also known as the Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base to form a substituted alkene. wikipedia.orgbyjus.comnih.gov This reaction is a versatile method for the formation of carbon-carbon bonds. wikipedia.orgnih.gov

The generally accepted mechanism for the Heck reaction involves the following key steps:

Oxidative Addition: A Pd(0) catalyst oxidatively adds to the carbon-chlorine bond of 4-chloro-3-methylbut-2-en-1-ol to form a vinylpalladium(II) complex.

Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the vinyl-palladium bond.

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming a palladium-hydride complex and the substituted alkene product.

Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride complex.

Typical catalysts for the Heck reaction include palladium complexes like tetrakis(triphenylphosphine)palladium(0), palladium(II) acetate, and palladium chloride, often in the presence of phosphine (B1218219) ligands. wikipedia.org

Other Transition Metal-Catalyzed Transformations

The reactivity of the allylic chloride in 4-chloro-3-methylbut-2-en-1-ol also allows for its participation in other transition metal-catalyzed transformations. For instance, allylic substitution reactions can be catalyzed by various transition metals, including palladium, rhodium, iridium, and copper. These reactions often proceed through a π-allyl metal intermediate, which can then be attacked by a wide range of nucleophiles.

The general catalytic cycle for a palladium-catalyzed allylic alkylation involves:

Coordination of the palladium(0) catalyst to the double bond of the allylic substrate.

Oxidative addition to form a π-allylpalladium(II) complex with the loss of the chloride leaving group.

Nucleophilic attack on the π-allyl ligand.

Reductive elimination to release the product and regenerate the palladium(0) catalyst.

The regioselectivity of the nucleophilic attack is influenced by the nature of the ligands on the metal, the nucleophile itself, and the substitution pattern of the allyl substrate.

Applications As a Synthetic Building Block and Precursor in Organic Synthesis

Construction of Complex Organic Molecules and Scaffolds

The C5 isoprenoid-like skeleton of 4-chloro-3-methylbut-2-en-1-ol makes it an ideal starting material for the synthesis of intricate organic molecules, particularly those of natural origin.

4-chloro-3-methylbut-2-en-1-ol is a key C5 building block for the synthesis of various natural products, especially in the terpenoid and carotenoid families. Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene (B109036) units. In synthetic chemistry, 4-chloro-3-methylbut-2-en-1-ol and its derivatives function as synthetic equivalents of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the fundamental precursors in the biosynthesis of these compounds. wikipedia.orgmdpi.com

Its application is well-documented in the synthesis of carotenoids, which are organic pigments found in plants and other photosynthetic organisms. wikipedia.org For instance, derivatives such as 4-chloro-3-methyl-2-butenylphenylsulfide (a C5 unit) and di(4-chloro-3-methyl-2-butenyl) sulfide (a C10 unit) are crucial intermediates for extending the carbon chain and forming the central polyene structure characteristic of carotenoids. google.com These intermediates provide an efficient and scalable route for the synthesis of various carotenoid products. google.com

The utility of this compound extends to the synthesis of other significant natural products that contain isoprenoid side chains. It serves as a precursor in the industrial synthesis of several vitamins and other complex molecules.

Table 1: Natural Products Synthesized Using 4-chloro-3-methylbut-2-en-1-ol as a Precursor

Natural ProductClassSignificance
Retinol (Vitamin A) Vitamin/TerpenoidEssential for vision, immune function, and cell growth.
Vitamin K1 VitaminCrucial for blood coagulation.
Phytol Diterpene AlcoholA precursor for the synthesis of Vitamin E and Vitamin K1. chemsrc.com
Ubiquinone-8 CoenzymeA component of the electron transport chain in cellular respiration. chemsrc.com
Carotenoids TetraterpenoidPigments with antioxidant properties.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. sigmaaldrich.com While 4-chloro-3-methylbut-2-en-1-ol possesses a prochiral center and versatile functional groups suitable for modification, a review of available literature does not provide specific, prominent examples of its direct application in the synthesis of widely used chiral auxiliaries or ligands. The development of new chiral structures is an ongoing area of research, and the potential for this building block to be used in creating novel auxiliaries remains an area for exploration.

Formation of Substituted Alkenes and Halogenated Intermediates

By its very nature, 4-chloro-3-methylbut-2-en-1-ol is a halogenated intermediate. The presence of the chlorine atom and the double bond allows for the synthesis of a variety of substituted alkenes. The carbon-carbon double bond can undergo electrophilic addition reactions. pearson.com For example, the addition of hydrohalic acids or other electrophiles can lead to the formation of more complex halogenated alkanes, which can then be subjected to elimination reactions to generate new, differently substituted alkenes.

Furthermore, the allylic alcohol moiety can be transformed to create other intermediates. For instance, oxidation of the alcohol to an aldehyde or carboxylic acid, followed by subsequent reactions at the double bond or the chloro-group, provides a pathway to multifunctionalized molecules. The chlorine atom can be displaced by a range of nucleophiles, leading to the formation of ethers, esters, azides, and other functional groups, all while retaining the alkene structure.

Role in the Synthesis of Analogues and Derivatives with Modified Functionality

The dual functionality of 4-chloro-3-methylbut-2-en-1-ol makes it an excellent scaffold for creating libraries of analogues and derivatives. Each functional group can be modified independently to alter the molecule's properties. The hydroxyl group can be readily converted into esters or ethers, while the chloro group can be substituted via nucleophilic substitution reactions.

This allows for the systematic modification of the core structure. For example, reaction at the alcohol with acetyl chloride yields (E)-1-O-acetyl-4-chloro-3-methyl-2-buten-1-ol, an ester derivative. lookchem.com Similarly, the chlorine atom can be displaced by sulfur nucleophiles to create thioethers, such as 4-chloro-3-methyl-2-butenylphenylsulfide, or sulfones, which are themselves valuable synthetic intermediates. google.com This strategic modification is fundamental in medicinal chemistry for structure-activity relationship (SAR) studies and in materials science for developing new functional molecules.

Table 2: Examples of Derivatives Synthesized from 4-chloro-3-methylbut-2-en-1-ol

Derivative NameModification TypePotential Application
(E)-1-O-acetyl-4-chloro-3-methyl-2-buten-1-olEsterification of alcoholIntermediate for further synthesis
4-chloro-3-methyl-2-butenylphenylsulfideNucleophilic substitution of chloridePrecursor for carotenoid synthesis google.com
Di(4-chloro-3-methyl-2-butenyl) sulfideDimerization via sulfur linkageC10 building block for carotenoids google.com
1-Benzenesulfinyl-2-methyl-but-3-en-2-olRearrangement/SubstitutionIntermediate for complex synthesis

Development of Novel Reaction Sequences Leveraging its Bifunctional Nature

The presence of two chemically distinct functional groups—an allylic alcohol and an alkyl chloride—on the same four-carbon chain allows for the design of innovative and efficient reaction sequences. The different reactivity of these groups can be exploited to perform selective transformations in a controlled, stepwise manner.

For example, the hydroxyl group can react with a base to form an alkoxide, which can then act as an internal nucleophile to displace the adjacent chlorine atom. This intramolecular substitution (SNi) reaction can lead to the formation of cyclic ethers, such as oxetanes, under specific conditions. umich.edu

Alternatively, a synthetic route might first involve a reaction that targets the C-Cl bond, such as a Suzuki or Stille cross-coupling reaction, to attach a new carbon-based substituent. Following this, the untouched alcohol group can be oxidized to an aldehyde, which can then participate in a Wittig reaction or a condensation reaction to further elongate the carbon chain. This ability to perform sequential and selective modifications makes 4-chloro-3-methylbut-2-en-1-ol a powerful tool for building molecular complexity from a simple, commercially available starting material.

Advanced Spectroscopic and Analytical Investigations for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the complete structural elucidation of 4-chloro-3-methylbut-2-en-1-ol in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, two-dimensional (2D) techniques are essential for confirming the molecular framework and stereochemistry.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Assignment

2D NMR experiments are fundamental for establishing the covalent bonding framework by identifying through-bond correlations between nuclei.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For 4-chloro-3-methylbut-2-en-1-ol, a key correlation would be observed between the vinyl proton at C2 and the methylene (B1212753) protons of the hydroxymethyl group at C1, establishing the C1-C2 bond connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom, simplifying the interpretation of the more complex 1D spectra.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range correlations between protons and carbons, typically over two to three bonds. This is crucial for piecing together the entire carbon skeleton. For instance, correlations from the methyl protons (at C3) to the olefinic carbons (C2 and C3) and the chloromethyl carbon (C4) would confirm the central position of the quaternary methyl-bearing carbon.

Table 1: Predicted 2D NMR Correlations for (E)-4-chloro-3-methylbut-2-en-1-ol

Proton(s)Key COSY Correlation(s) (¹H)HSQC Correlation (¹³C)Key HMBC Correlations (¹³C)
-CH₂OH (C1)=CH- (C2)C1C2, C3
=CH- (C2)-CH₂OH (C1)C2C1, C3, C4, -CH₃
-CH₃None-CH₃ CarbonC2, C3, C4
-CH₂Cl (C4)NoneC4C2, C3, -CH₃

NOESY/ROESY for Stereochemical and Conformational Analysis

The stereochemistry of the double bond (E/Z isomerism) is determined using through-space correlations detected by Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments identify protons that are in close spatial proximity, regardless of their bonding connectivity. researchgate.net

For 4-chloro-3-methylbut-2-en-1-ol, the key distinction lies in the relative positions of the substituents across the C2=C3 double bond.

In the (E)-isomer , a NOESY/ROESY correlation would be expected between the vinyl proton at C2 and the protons of the methyl group.

In the (Z)-isomer , the vinyl proton at C2 would instead show a correlation to the protons of the chloromethyl group at C4.

Table 2: Key NOESY/ROESY Correlations for Isomer Determination

IsomerObserved Spatial CorrelationConclusion
(E)Vinyl H (C2) ↔ -CH₃ protons-CH₂OH and -CH₂Cl groups are on opposite sides of the double bond.
(Z)Vinyl H (C2) ↔ -CH₂Cl protons (C4)-CH₂OH and -CH₂Cl groups are on the same side of the double bond.

Dynamic NMR Studies for Exchange Processes

Dynamic NMR (DNMR) spectroscopy is used to study molecular processes that occur on the NMR timescale, such as conformational changes or chemical exchange. researchgate.netwikipedia.org For allylic systems like 4-chloro-3-methylbut-2-en-1-ol, a potential area of study is the restricted rotation around the C-C single bonds, influenced by allylic strain. wikipedia.org

By acquiring NMR spectra at different temperatures, one can observe changes in the line shape of the signals. At low temperatures, rotation may be slow, resulting in distinct signals for different conformers. As the temperature increases, the rate of rotation increases, leading to coalescence of the signals and eventually a time-averaged signal at high temperatures. Analyzing these line-shape changes allows for the calculation of the energy barriers (activation energy) for these rotational processes. rsc.org

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) provides critical information regarding the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, the molecular ion (or a specific fragment ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This provides a detailed map of the molecule's fragmentation pathways.

For 4-chloro-3-methylbut-2-en-1-ol (MW ≈ 120.58 g/mol ), the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and chlorine-containing fragments due to the presence of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio. nih.gov

Common fragmentation pathways would include:

Loss of a chlorine radical (•Cl): [M - Cl]⁺

Loss of hydrogen chloride (HCl): [M - HCl]⁺

Loss of water (H₂O): [M - H₂O]⁺

Alpha-cleavage: Loss of the hydroxymethyl radical (•CH₂OH).

Table 3: Plausible MS/MS Fragments of 4-chloro-3-methylbut-2-en-1-ol

Precursor Ion (m/z)Neutral LossProduct Ion (m/z)Proposed Fragment Structure
120/122H₂O102/104[C₅H₇Cl]⁺
120/122Cl•85[C₅H₉O]⁺
120/122HCl84[C₅H₈O]⁺•
85H₂O67[C₅H₇]⁺

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition of Reaction Products

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million). This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. The molecular formula for 4-chloro-3-methylbut-2-en-1-ol is C₅H₉ClO. nih.govnih.gov HRMS can easily distinguish this formula from other combinations of atoms that might have the same nominal mass.

Table 4: Theoretical Exact Masses for C₅H₉ClO Isotopologues

Isotopologue FormulaTheoretical Monoisotopic Mass (Da)
¹²C₅¹H₉³⁵Cl¹⁶O120.03419
¹²C₅¹H₉³⁷Cl¹⁶O122.03124

An experimental HRMS measurement matching the theoretical value of 120.03419 Da would unequivocally confirm the elemental composition of the primary isotopologue as C₅H₉ClO. nih.govnih.gov

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides a detailed fingerprint of the functional groups and bonding arrangements within a molecule. While specific experimental spectra for 4-chloro-3-methylbut-2-en-1-ol are not widely published, the expected vibrational modes can be predicted based on characteristic group frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its bonds. Specific bonds and functional groups absorb at characteristic frequencies. For 4-chloro-3-methylbut-2-en-1-ol, the most prominent feature in the IR spectrum would be a broad absorption band corresponding to the O-H stretching vibration of the primary alcohol, typically observed between 3200 and 3500 cm⁻¹ due to hydrogen bonding. orgchemboulder.comlibretexts.org The C-O stretching vibration of the primary alcohol would result in a strong band in the 1050-1260 cm⁻¹ region. orgchemboulder.com The carbon-carbon double bond (C=C) of the butenyl backbone would exhibit a stretching vibration around 1630 cm⁻¹, although this can be weak to medium in intensity. uc.edu The C-Cl stretching vibration gives rise to a strong absorption in the fingerprint region, typically between 550 and 800 cm⁻¹. uc.eduhoriba.com

FT-Raman spectroscopy, which measures the inelastic scattering of laser light, serves as a complementary technique. Raman is particularly sensitive to non-polar bonds. Therefore, the C=C double bond stretch would be expected to produce a strong signal in the Raman spectrum. uci.edu The C-Cl bond also gives a strong Raman signal. horiba.comuci.edu In contrast, the O-H stretching vibration is typically weak in Raman spectra. This complementarity between FT-IR and FT-Raman is invaluable for a complete vibrational assignment.

Table 1: Expected Vibrational Frequencies for 4-chloro-3-methylbut-2-en-1-ol (Note: This table is based on established group frequency correlations, as specific experimental data for this compound is not publicly available.)

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Expected FT-IR IntensityExpected FT-Raman Intensity
O-H StretchAlcohol (H-bonded)3500 - 3200Strong, BroadWeak
C-H StretchAlkene (=C-H)3100 - 3000MediumMedium
C-H StretchAlkane (-CH₃, -CH₂)3000 - 2850StrongStrong
C=C StretchAlkene~1630Weak-MediumStrong
C-O StretchPrimary Alcohol1260 - 1050StrongWeak
C-Cl StretchAlkyl Halide800 - 550StrongStrong

X-ray Crystallography of Solid Derivatives for Absolute Configuration Determination and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, provided that a suitable single crystal can be obtained. nih.govresearchgate.net Since 4-chloro-3-methylbut-2-en-1-ol is a liquid at room temperature, it cannot be directly analyzed by single-crystal X-ray diffraction. Therefore, a solid derivative must be synthesized.

A common strategy for the crystallographic analysis of chiral alcohols is their conversion into a crystalline ester, often with a chromophore-containing carboxylic acid like p-nitrobenzoic acid. google.comscirp.org The reaction of 4-chloro-3-methylbut-2-en-1-ol with p-nitrobenzoyl chloride would yield the corresponding p-nitrobenzoate ester. This derivative is likely to be a solid with a higher propensity for forming high-quality crystals suitable for X-ray analysis.

The crystallographic experiment involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. rcsb.org For chiral molecules crystallizing in non-centrosymmetric space groups, anomalous dispersion effects can be used to determine the absolute configuration unambiguously. ed.ac.uk The analysis provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. The Flack parameter is a key value in the refinement of the crystal structure that indicates the correctness of the assigned absolute stereochemistry; a value close to zero for the correct enantiomer confirms the assignment. researchgate.net

Table 2: Illustrative Crystallographic Data for a p-Nitrobenzoate Derivative of (S)-4-chloro-3-methylbut-2-en-1-ol (Note: This is a hypothetical data table presented for illustrative purposes, as no experimental crystal structure has been published for a derivative of this compound.)

ParameterExample Value
Chemical FormulaC₁₂H₁₂ClNO₄
Formula Weight273.68
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a, b, c (Å)8.197, 10.669, 12.976
α, β, γ (°)90, 90, 90
Volume (ų)1134.5
Z (molecules/unit cell)4
Temperature (K)100
Radiation (e.g., Cu Kα)λ = 1.54178 Å
Final R-value (R₁)0.035
Flack Parameter0.02(4)

Computational and Theoretical Chemistry Studies

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

The process typically involves optimizing the molecular geometry of the compound and then performing frequency calculations to predict the vibrational modes. researchgate.net These calculated frequencies correspond to the peaks observed in IR and Raman spectra. For instance, a study on the related compound 4-chloro-3-methylphenol (B1668792) utilized the B3LYP/6-31G* and HF/6-31G* basis sets to calculate its vibrational wavenumbers. researchgate.net To enhance the accuracy of these predictions and facilitate a more meaningful comparison with experimental data, scaling factors are often applied to the computed wavenumbers to correct for systematic errors inherent in the theoretical models. researchgate.net

A hypothetical comparison between predicted and experimental IR spectroscopic data for 4-chloro-3-methylbut-2-en-1-ol, based on common vibrational modes for its functional groups, is presented in the interactive table below. Such a comparison would be crucial for validating the computational model and ensuring its predictive power. The quality of the correlation between the predicted and experimental spectra, often quantified by a low root-mean-square (RMS) deviation, would be a key indicator of the model's success. researchgate.net

Interactive Data Table: Hypothetical Comparison of Predicted and Experimental IR Frequencies for 4-chloro-3-methylbut-2-en-1-ol

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹) (DFT/B3LYP)Hypothetical Experimental Wavenumber (cm⁻¹)
O-H StretchAlcohol36503350 (broad)
C-H Stretch (sp³)Methyl29602955
C-H Stretch (sp²)Alkene30203015
C=C StretchAlkene16701665
C-O StretchAlcohol10501045
C-Cl StretchAlkyl Halide750740

Quantitative Structure-Reactivity Relationships (QSRR) Studies

Quantitative Structure-Reactivity Relationships (QSRR) are theoretical models that aim to establish a mathematical correlation between the chemical structure of a compound and its reactivity. While specific QSRR studies for 4-chloro-3-methylbut-2-en-1-ol have not been identified in the available literature, the principles of QSRR modeling could be applied to understand and predict its reactivity in various chemical transformations.

A QSRR study on this compound would involve the calculation of a series of molecular descriptors that quantify different aspects of its structure. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. Quantum-chemical descriptors, derived from computational chemistry methods, are particularly powerful as they can describe electronic properties that govern chemical reactivity. Such descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for predicting a molecule's susceptibility to electrophilic and nucleophilic attack. researchgate.net

Molecular Electrostatic Potential (MEP): This helps in identifying the electron-rich and electron-poor regions of a molecule, which are indicative of sites for chemical reactions. chemrxiv.org

Atomic charges: These can provide insights into the distribution of charge within the molecule and help in predicting its reactivity towards charged species.

Once a set of relevant descriptors is calculated, a mathematical model, often based on multiple linear regression or more advanced machine learning algorithms, is developed to correlate these descriptors with an experimentally determined measure of reactivity. nih.govresearchgate.net For 4-chloro-3-methylbut-2-en-1-ol, this could be the rate constant for a specific reaction, such as nucleophilic substitution at the allylic chloride position.

The predictive power of the resulting QSRR model would then be rigorously validated using both internal and external validation techniques to ensure its robustness and applicability for predicting the reactivity of structurally similar compounds. nih.gov

Interactive Data Table: Examples of Molecular Descriptors for a Hypothetical QSRR Study of 4-chloro-3-methylbut-2-en-1-ol

Descriptor CategoryDescriptor ExamplePotential Relevance to Reactivity
ConstitutionalMolecular WeightGeneral physical properties
TopologicalWiener IndexMolecular branching and compactness
GeometricalMolecular Surface AreaSteric hindrance and accessibility of reactive sites
Quantum-ChemicalHOMO EnergySusceptibility to electrophilic attack
Quantum-ChemicalLUMO EnergySusceptibility to nucleophilic attack
Quantum-ChemicalDipole MomentPolarity and interaction with polar reagents and solvents
Quantum-ChemicalMulliken Atomic Charge on C-ClElectrophilicity of the carbon atom in the C-Cl bond

Synthesis and Reactivity of Derivatives and Analogs of 4 Chloro 3 Methylbut 2 En 1 Ol

Systematic Variation of Halogen Substituents (e.g., Bromo, Iodo Analogs)

The synthesis of bromo and iodo analogs of 4-chloro-3-methylbut-2-en-1-ol typically starts from the parent alcohol, 3-methylbut-2-en-1-ol (prenol). The conversion involves the substitution of the allylic hydroxyl group with a halogen. However, direct halogenation of prenol can be complicated by the reactivity of the double bond.

A common strategy for the synthesis of the bromo analog, 4-bromo-3-methylbut-2-en-1-ol, involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator. masterorganicchemistry.comlibretexts.org This reagent allows for the selective bromination at the allylic position, minimizing reactions with the double bond. masterorganicchemistry.com The reaction proceeds via a free-radical chain mechanism, where a bromine radical abstracts an allylic hydrogen, followed by reaction with Br₂ generated in situ from NBS. libretexts.orgucalgary.ca

For the iodo analog, 4-iodo-3-methylbut-2-en-1-ol, similar strategies using N-iodosuccinimide (NIS) can be employed. The general reactivity trend for allylic halogenation follows the order Cl₂ > Br₂ > I₂, which is inversely related to the selectivity.

The table below summarizes the common reagents used for the synthesis of halo-analogs of 3-methylbut-2-en-1-ol.

Target CompoundStarting MaterialReagent(s)Key Considerations
4-chloro-3-methylbut-2-en-1-ol3-methylbut-2-en-1-olN-chlorosuccinimide (NCS), radical initiatorCan be highly reactive; control of reaction conditions is crucial.
4-bromo-3-methylbut-2-en-1-ol3-methylbut-2-en-1-olN-bromosuccinimide (NBS), radical initiatorProvides good selectivity for allylic bromination. masterorganicchemistry.comlibretexts.org
4-iodo-3-methylbut-2-en-1-ol3-methylbut-2-en-1-olN-iodosuccinimide (NIS), radical initiatorNIS is less reactive than NBS and NCS, often requiring more forcing conditions.

Structural Modifications at the Hydroxyl Group

The hydroxyl group of 4-chloro-3-methylbut-2-en-1-ol is a prime site for structural modifications, primarily through esterification and etherification reactions. These modifications can alter the compound's physical and chemical properties.

Esterification: Esters of 4-chloro-3-methylbut-2-en-1-ol can be synthesized by reacting the alcohol with acyl chlorides or carboxylic anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. For example, the reaction with acetyl chloride would yield (E/Z)-4-chloro-3-methylbut-2-enyl acetate (B1210297).

Etherification: The synthesis of ethers from 4-chloro-3-methylbut-2-en-1-ol can be achieved via the Williamson ether synthesis. organic-synthesis.commasterorganicchemistry.comwikipedia.orgyoutube.com This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The alkoxide then acts as a nucleophile, attacking an alkyl halide in an Sₙ2 reaction to form the ether. For the synthesis of a methyl ether, the alkoxide of 4-chloro-3-methylbut-2-en-1-ol would be reacted with methyl iodide.

The following table provides a general overview of these modifications.

Reaction TypeReagentsProduct Type
EsterificationAcyl chloride (e.g., acetyl chloride), PyridineEster (e.g., 4-chloro-3-methylbut-2-enyl acetate)
Etherification1. Strong base (e.g., NaH) 2. Alkyl halide (e.g., methyl iodide)Ether (e.g., 4-chloro-1-methoxy-3-methylbut-2-ene)

Alterations to the Methyl Group and Alkene Backbone

Modifying the methyl group and the alkene backbone of 4-chloro-3-methylbut-2-en-1-ol allows for the synthesis of a diverse range of analogs with potentially different biological activities and chemical properties.

Alterations to the Methyl Group: The synthesis of analogs with different alkyl groups in place of the methyl group would require starting from a different precursor. For example, to synthesize 4-chloro-3-ethylbut-2-en-1-ol, one would need to start from 3-ethylbut-2-en-1-ol. The subsequent chlorination would follow a similar procedure as with the methyl analog, likely employing NCS.

Alterations to the Alkene Backbone: Modifying the alkene backbone, for instance, by creating a homologous series with an extended carbon chain, would also necessitate a different synthetic starting point. The synthesis of a compound like 4-chloro-3-methylpent-2-en-1-ol would begin with 3-methylpent-2-en-1-ol.

The synthesis of these analogs is generally achieved through multi-step sequences, often involving the construction of the desired carbon skeleton followed by the introduction of the chloro and hydroxyl functionalities.

Comparative Reactivity Studies of Analogous Compounds

The reactivity of the halogenated analogs of 3-methylbut-2-en-1-ol in nucleophilic substitution reactions is significantly influenced by the nature of the halogen atom. The general order of reactivity for alkyl halides in Sₙ2 reactions is R-I > R-Br > R-Cl > R-F. dtu.dk This trend is attributed to two main factors: the carbon-halogen bond strength and the stability of the halide ion as a leaving group. dtu.dk

The C-I bond is the longest and weakest, making it the easiest to break, while the C-Cl bond is shorter and stronger. Consequently, the iodo analog is the most reactive, and the chloro analog is the least reactive. This difference in reactivity can be exploited in selective substitution reactions.

Below is a table summarizing the factors influencing the reactivity of these analogous compounds.

Halogen (X) in 4-X-3-methylbut-2-en-1-olC-X Bond StrengthLeaving Group Ability of X⁻Relative Reactivity in Sₙ2 Reactions
ClStrongestPoorestLowest
BrIntermediateGoodIntermediate
IWeakestBestHighest

Influence of Stereoisomerism on Derivative Synthesis

The double bond in 4-chloro-3-methylbut-2-en-1-ol gives rise to E/Z isomerism, which can have a significant impact on the synthesis and reactivity of its derivatives. The spatial arrangement of the substituents around the double bond can influence the approach of reagents and the stability of transition states, thereby affecting the stereochemical outcome of a reaction. researchgate.netresearchgate.net

For instance, in reactions where the geometry of the double bond is maintained, starting with a pure E or Z isomer of 4-chloro-3-methylbut-2-en-1-ol will lead to the corresponding E or Z product. However, some reaction conditions, particularly those involving carbocation intermediates, can lead to a mixture of isomers.

The stereoselective synthesis of a particular isomer often requires careful selection of reagents and reaction conditions. For example, certain olefination reactions, like the Wittig or Julia olefination, can be tuned to favor the formation of either the E or Z isomer. nih.gov The geometry of the alkene can also influence its reactivity in subsequent reactions; for example, the rate of cyclization reactions can be highly dependent on the E/Z configuration of the starting material.

Future Research Directions and Unresolved Challenges

Development of Highly Sustainable and Cost-Effective Synthetic Methodologies

The pursuit of green and economically viable chemical processes is a paramount goal in modern chemistry. For 4-chloro-3-methylbut-2-en-1-ol, a key C5 isoprenoid building block, future research will prioritize the development of synthetic methodologies that are both environmentally benign and cost-effective. Current synthetic approaches, while effective, often rely on traditional methods that may involve hazardous reagents or generate significant waste.

A promising avenue for sustainable synthesis lies in the exploration of biocatalysis . The use of enzymes or whole-cell systems offers the potential for highly selective transformations under mild reaction conditions, minimizing the need for protecting groups and reducing energy consumption. Research into engineering enzymes, such as oxidoreductases and halogenases, could lead to direct and efficient routes to 4-chloro-3-methylbut-2-en-1-ol from renewable feedstocks. The biosynthesis of isoprenoid precursors like isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) in microbial systems provides a foundation for developing integrated biocatalytic cascades for the production of functionalized isoprenoids.

Furthermore, the principles of green chemistry will guide the development of new chemical syntheses. This includes the use of safer solvents, the development of catalytic reactions to replace stoichiometric reagents, and the design of processes with high atom economy. For instance, exploring catalytic methods for the chlorination and hydroxylation of readily available starting materials like isoprene (B109036) could provide more sustainable alternatives to existing protocols. The overarching goal is to create a manufacturing process with a reduced environmental footprint and improved economic feasibility.

Discovery of Novel Transformations and Unexpected Reactivity Patterns

While the primary reactivity of 4-chloro-3-methylbut-2-en-1-ol is centered around its allylic chloride and alcohol functionalities, there remains untapped potential for discovering novel transformations and unexpected reactivity patterns. The interplay between these two functional groups can lead to complex and potentially useful chemical behavior that has yet to be fully explored.

Future investigations will likely focus on transition-metal-catalyzed cross-coupling reactions that go beyond simple nucleophilic substitutions. The development of new catalytic systems could enable the use of 4-chloro-3-methylbut-2-en-1-ol as a partner in a wider range of carbon-carbon and carbon-heteroatom bond-forming reactions. For example, exploring its participation in reactions like Heck, Suzuki, or Sonogashira couplings could open up new avenues for the synthesis of complex natural products and functional materials.

Additionally, studying the reactivity of this compound under non-traditional reaction conditions, such as photoredox catalysis or electrochemistry, may reveal unprecedented transformations. These methods can generate highly reactive intermediates that may undergo unique reaction pathways not accessible through conventional thermal methods. Uncovering such novel reactivity will not only expand the synthetic chemist's toolbox but also provide deeper insights into the fundamental chemical properties of this versatile building block.

Expansion of Synthetic Utility in Advanced Organic Synthesis Beyond Current Scope

The primary application of 4-chloro-3-methylbut-2-en-1-ol has historically been in the synthesis of carotenoids and related polyene systems. However, its potential as a versatile building block in other areas of advanced organic synthesis is significant and warrants further exploration.

Future research will aim to demonstrate the utility of this compound in the total synthesis of a broader range of natural products. Its bifunctional nature makes it an attractive starting material for the construction of complex molecular architectures containing both oxygen and chlorine functionalities, or for subsequent stereospecific manipulations. For instance, it could serve as a key fragment in the synthesis of terpenoids, alkaloids, or polyketides that possess the isoprene subunit.

Moreover, the development of derivatives of 4-chloro-3-methylbut-2-en-1-ol could lead to new classes of reagents with unique synthetic applications. For example, conversion of the alcohol to other functional groups could provide access to a library of C5 building blocks with diverse reactivity profiles. The strategic incorporation of this fragment into more complex molecules could also find applications in medicinal chemistry and materials science, where the introduction of a functionalized isoprene unit can modulate biological activity or material properties. A patent has described its use in preparing intermediates for the synthesis of natural carotenoid products. researchgate.net

Synergistic Integration of Experimental and Computational Approaches for Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and the optimization of existing ones. The synergistic integration of experimental and computational approaches will be instrumental in unraveling the intricate details of reactions involving 4-chloro-3-methylbut-2-en-1-ol.

Computational chemistry , particularly density functional theory (DFT), can provide valuable insights into reaction pathways, transition state geometries, and the electronic factors that govern reactivity and selectivity. nih.gov For example, computational studies can be used to model the nucleophilic substitution reactions of allylic chlorides, helping to predict the regioselectivity and stereoselectivity of these transformations. acs.org By calculating the energy barriers for different reaction channels, researchers can gain a predictive understanding of the factors that control the outcome of a reaction.

Combining these computational predictions with carefully designed experimental studies will provide a powerful platform for mechanistic elucidation. Isotopic labeling studies, kinetic analysis, and the characterization of reaction intermediates can validate computational models and provide a more complete picture of the reaction mechanism. This synergistic approach will not only deepen our fundamental understanding of the chemistry of 4-chloro-3-methylbut-2-en-1-ol but also accelerate the discovery and development of new and improved synthetic methodologies. The synergy between experimental and computational studies has been highlighted as a key enabler for advancements in organic chemistry.

Overcoming Stereochemical Control Challenges in Complex Derivatization

The presence of a stereogenic center upon derivatization of the double bond in 4-chloro-3-methylbut-2-en-1-ol presents a significant challenge in stereochemical control. Achieving high levels of stereoselectivity in reactions involving this prochiral center is essential for the synthesis of enantiomerically pure complex molecules.

Future research will focus on the development of asymmetric catalytic methods to control the stereochemical outcome of reactions at the double bond. This includes the design of chiral catalysts for reactions such as asymmetric epoxidation, dihydroxylation, and hydrogenation. The development of enantioselective methods for the allylic substitution of the chloride atom, potentially through dynamic kinetic resolution, is another important area of investigation. Rhodium-catalyzed asymmetric Suzuki-Miyaura cross-coupling reactions have been successfully employed for the kinetic resolution of related allylic chlorides. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-3-methylbut-2-en-1-ol, and how can reaction conditions be tuned to improve yield?

  • Methodological Answer : The synthesis of chlorinated allylic alcohols like 4-chloro-3-methylbut-2-en-1-ol often involves transmetallation or halogenation of precursor alkenols. For example, allyltin trichloride intermediates (generated via tin(IV) chloride) can react with aldehydes to form chlorinated alcohols with stereochemical control . Optimizing solvent polarity (e.g., dichloromethane vs. THF) and stoichiometry of tin reagents can enhance regioselectivity and yield. Monitoring reaction progress via TLC or GC-MS is critical to avoid over-halogenation.

Q. How can spectroscopic techniques (NMR, IR) distinguish structural isomers of 4-chloro-3-methylbut-2-en-1-ol?

  • Methodological Answer :

  • 1H NMR : The double bond geometry (Z/E) in the enol structure affects coupling constants (e.g., J = 10–12 Hz for trans-configuration). Chlorine’s electronegativity deshields adjacent protons, causing distinct splitting patterns .
  • 13C NMR : The chlorine atom induces significant upfield/downfield shifts for carbons in the allylic position. For example, the C-Cl resonance typically appears at δ 45–55 ppm .
  • IR : The hydroxyl group (O-H stretch ~3200–3600 cm⁻¹) and C=C stretch (~1650 cm⁻¹) provide complementary evidence for functional group identity.

Advanced Research Questions

Q. What mechanistic insights explain the instability of 4-chloro-3-methylbut-2-en-1-ol under acidic or basic conditions?

  • Methodological Answer : The compound’s allylic chlorine and hydroxyl group make it prone to elimination (forming conjugated dienes) or nucleophilic substitution. Under acidic conditions, protonation of the hydroxyl group can lead to water elimination, while basic conditions may deprotonate the alcohol, triggering SN2 displacement of chloride. Computational studies (DFT) can map energy barriers for these pathways, and kinetic experiments (e.g., variable-temperature NMR) can quantify degradation rates .

Q. How can conflicting data on the compound’s stability in polar solvents be resolved?

  • Methodological Answer : Contradictory stability reports may arise from trace impurities (e.g., residual tin catalysts in synthetic batches) or solvent hydration effects. Replicate experiments under rigorously controlled conditions (e.g., anhydrous solvents, inert atmosphere) are essential. Accelerated stability testing (40°C/75% RH) coupled with HPLC purity analysis can identify degradation products and clarify solvent compatibility .

Q. What strategies enable enantioselective synthesis of 4-chloro-3-methylbut-2-en-1-ol?

  • Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation modified for chlorinated substrates) can induce enantiomeric excess. For example, using a chiral tin catalyst during transmetallation may control stereochemistry at the allylic position . Polarimetric analysis and chiral HPLC (e.g., Chiralpak AD-H column) are required to validate enantiopurity.

Critical Considerations

  • Stereochemical Purity : Racemization during synthesis is a common challenge. Use chiral derivatizing agents (e.g., Mosher’s acid) to confirm configuration .
  • Toxicity : Chlorinated alcohols often exhibit higher toxicity. Conduct Ames tests or in vitro cytotoxicity assays early in research workflows .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.